molecular formula C12H11ClN2S B11750484 [5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine

[5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine

Cat. No.: B11750484
M. Wt: 250.75 g/mol
InChI Key: SIOFVQRUVGCSEP-UHFFFAOYSA-N
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Description

[5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine: is an organic compound that features a hydrazine functional group attached to a chlorinated phenyl ring, which is further substituted with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine typically involves the reaction of 5-chloro-2-(phenylsulfanyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is then further reduced to yield the desired hydrazine compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine can undergo oxidation reactions to form corresponding azo compounds or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Azo compounds, nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds and as a reagent in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features make it a candidate for the synthesis of bioactive molecules that can interact with biological targets.

Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine involves its interaction with molecular targets through its hydrazine functional group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of biochemical pathways. The phenylsulfanyl group can also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

  • [5-Chloro-2-(phenylsulfanyl)phenyl]acetic acid
  • N-(5-Chloro-2-(2-nitro-phenylsulfanyl)-phenyl)-formamide
  • N-[2-(5-chloro-2-nitro-phenylsulfanyl)-phenyl]-N,N’-bis-(piperidin-1-yl-acetyl)-hydrazine

Uniqueness: Compared to similar compounds, [5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity and potential for forming various derivatives

Properties

Molecular Formula

C12H11ClN2S

Molecular Weight

250.75 g/mol

IUPAC Name

(5-chloro-2-phenylsulfanylphenyl)hydrazine

InChI

InChI=1S/C12H11ClN2S/c13-9-6-7-12(11(8-9)15-14)16-10-4-2-1-3-5-10/h1-8,15H,14H2

InChI Key

SIOFVQRUVGCSEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)NN

Origin of Product

United States

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